molecular formula C12H14N2O B7967443 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No. B7967443
M. Wt: 202.25 g/mol
InChI Key: FHILKFHRFUJWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Oxindole Alkaloid Scaffold : The reaction of N-methylspiro[anthracene-oxazolidine] with spiro[cyclopropane-3,3′-indolin]-2-ones in the presence of MgI2 formed spiro[pyrrolidine-3,3′-indolin]-2-ones, which are important in the synthesis of oxindole alkaloid scaffold. This process offers yields of 42–65% and has implications in the field of organic chemistry and pharmacology (Buev, Moshkin, & Sosnovskikh, 2018).

  • c-Met/ALK Inhibitors : Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including a specific compound identified as a potent c-Met/ALK dual inhibitor, were synthesized and tested for pharmacological and antitumor assays. This compound exhibited significant tumor growth inhibition in gastric carcinoma models, highlighting its potential in cancer therapy (Li et al., 2013).

  • Ligands for Aminergic G-Protein Coupled Receptors (GPCRs) : Derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids were investigated as new ligands for GPCRs. The chemical starting point, the 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-one scaffold, was identified through virtual fragment screening, offering new avenues for medicinal chemistry (Kelemen et al., 2017).

  • Antimicrobial and Acetylcholinesterase Inhibitory Activities : Novel spirooxindole-pyrrolidine derivatives were synthesized and evaluated for their antimicrobial activities and inhibitory activity towards acetylcholinesterase. This indicates potential applications in treating diseases related to acetylcholinesterase dysfunction (Huang et al., 2018).

  • Enantioselective Organocatalytic Synthesis : An enantioselective approach to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity was described. This method is significant for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

properties

IUPAC Name

1-methylspiro[indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-10-5-3-2-4-9(10)12(11(14)15)6-7-13-8-12/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHILKFHRFUJWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Reactant of Route 2
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Reactant of Route 3
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Reactant of Route 4
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Reactant of Route 5
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Reactant of Route 6
1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.